molecular formula C19H28N2 B11053062 3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine

3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine

Katalognummer B11053062
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: FALZIPIZZJECMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring attached to a pyridine ring, with a 7-methyloct-2-yn-1-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with 7-methyloct-2-yn-1-yl bromide, followed by the coupling of the resulting intermediate with pyridine under specific reaction conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium azide in DMF or alkyl halides in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[1-(7-Methyl-2-octyn-1-yl)-2-piperidinyl]pyridine
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness

3-[1-(7-Methyloct-2-yn-1-yl)piperidin-2-yl]pyridine is unique due to its specific structural features, such as the combination of a piperidine ring with a pyridine ring and a 7-methyloct-2-yn-1-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C19H28N2

Molekulargewicht

284.4 g/mol

IUPAC-Name

3-[1-(7-methyloct-2-ynyl)piperidin-2-yl]pyridine

InChI

InChI=1S/C19H28N2/c1-17(2)10-5-3-4-7-14-21-15-8-6-12-19(21)18-11-9-13-20-16-18/h9,11,13,16-17,19H,3,5-6,8,10,12,14-15H2,1-2H3

InChI-Schlüssel

FALZIPIZZJECMF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCC#CCN1CCCCC1C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.